4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chloro group and a 1,2,4-oxadiazole ring attached to a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution on the benzamide core: The 4-chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride.
Coupling of the oxadiazole and benzamide moieties: This step often involves a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide.
Reduction: Formation of the corresponding reduced oxadiazole derivative.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 4-chloro-N-(4-methoxybenzyl)benzamide
Uniqueness
4-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-19-12-6-14(7-13-19)20-25-22(29-26-20)16-4-10-18(11-5-16)24-21(27)15-2-8-17(23)9-3-15/h2-13H,1H3,(H,24,27) |
InChI Key |
SBIOQCVGKGWTCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.